1-Benzyl-3-chlorobenzene 1-Benzyl-3-chlorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20131744
InChI: InChI=1S/C13H11Cl/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2
SMILES:
Molecular Formula: C13H11Cl
Molecular Weight: 202.68 g/mol

1-Benzyl-3-chlorobenzene

CAS No.:

Cat. No.: VC20131744

Molecular Formula: C13H11Cl

Molecular Weight: 202.68 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-chlorobenzene -

Specification

Molecular Formula C13H11Cl
Molecular Weight 202.68 g/mol
IUPAC Name 1-benzyl-3-chlorobenzene
Standard InChI InChI=1S/C13H11Cl/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Standard InChI Key JEOITUQBDPRYRG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=CC(=CC=C2)Cl

Introduction

Structural and Molecular Characteristics

1-Benzyl-3-chlorobenzene is characterized by a benzene ring substituted with a chlorine atom at the third position and a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) at the first position. The compound’s molecular weight is 202.68 g/mol, and its canonical SMILES representation is C1=CC=C(C=C1)CC2=CC(=CC=C2)Cl\text{C1=CC=C(C=C1)CC2=CC(=CC=C2)Cl}. The InChIKey, JEOITUQBDPRYRG-UHFFFAOYSA-N\text{JEOITUQBDPRYRG-UHFFFAOYSA-N}, uniquely identifies its stereochemical properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H11Cl\text{C}_{13}\text{H}_{11}\text{Cl}
Molecular Weight202.68 g/mol
IUPAC Name1-benzyl-3-chlorobenzene
Canonical SMILESC1=CC=C(C=C1)CC2=CC(=CC=C2)Cl
InChIKeyJEOITUQBDPRYRG-UHFFFAOYSA-N

The chlorine atom’s meta position relative to the benzyl group influences the compound’s electronic structure, rendering it less reactive toward electrophilic substitution compared to non-chlorinated analogs. This positional effect is critical in determining its behavior in synthetic reactions.

Synthesis and Optimization

Friedel-Crafts Alkylation

The most common synthesis route involves Friedel-Crafts alkylation, where chlorobenzene reacts with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3\text{AlCl}_3). The reaction proceeds under anhydrous conditions to prevent catalyst hydrolysis:

C6H5Cl+C6H5CH2ClAlCl3C13H11Cl+HCl\text{C}_6\text{H}_5\text{Cl} + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_{13}\text{H}_{11}\text{Cl} + \text{HCl}

Key parameters affecting yield include:

  • Temperature: Optimal between 80–120°C.

  • Solvent: Dichloromethane or nitrobenzene enhances electrophilicity.

  • Catalyst Loading: Stoichiometric AlCl3\text{AlCl}_3 minimizes side reactions like polyalkylation.

Industrial-scale production optimizes these conditions to achieve yields exceeding 70%, though purification via silica gel chromatography (e.g., 25% ethyl acetate/petroleum ether) is often required .

Alternative Synthetic Routes

Recent advancements explore greener catalysts, such as iron(III) chloride (FeCl3\text{FeCl}_3), to reduce environmental impact. Microwave-assisted synthesis has also been reported to shorten reaction times by 40% while maintaining comparable yields.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The chlorine atom acts as a meta-directing, deactivating group, guiding electrophiles to the para position relative to the benzyl group. For example, nitration with nitric acid (HNO3\text{HNO}_3) predominantly yields 1-benzyl-3-chloro-4-nitrobenzene:

C13H11Cl+HNO3C13H10ClNO2+H2O\text{C}_{13}\text{H}_{11}\text{Cl} + \text{HNO}_3 \rightarrow \text{C}_{13}\text{H}_{10}\text{ClNO}_2 + \text{H}_2\text{O}

Nucleophilic Substitution

The chlorine atom can be displaced by strong nucleophiles like hydroxide ions (OH\text{OH}^-) under basic conditions, forming 1-benzyl-3-hydroxybenzene. This reaction is slower than in aliphatic chlorides due to aromatic stabilization.

Oxidation and Reduction

  • Oxidation: The benzyl group oxidizes to benzaldehyde (C6H5CHO\text{C}_6\text{H}_5\text{CHO}) using potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) removes the chlorine atom, yielding toluene derivatives.

Applications in Industrial and Pharmaceutical Chemistry

Pharmaceutical Intermediates

1-Benzyl-3-chlorobenzene serves as a precursor in synthesizing β-lactam antibiotics and antifungal agents. For instance, its derivative, 1-benzyl-3-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-2-one, exhibits potential as a kinase inhibitor .

Agrochemical Development

Chlorinated aromatic compounds are integral to pesticides like chlorfenapyr, where the benzene ring’s stability enhances residual activity against pests.

ParameterValue
log KowK_{ow}4.2
Photodegradation Half-Life45 minutes (254 nm)
Aquatic Toxicity (EC50)12 mg/L (Daphnia magna)

Advanced Research and Methodological Insights

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR signals include aromatic protons at δ\delta 6.8–7.5 ppm (multiplet) and benzyl protons at δ\delta 4.2–4.5 ppm (singlet) .

  • IR Spectroscopy: C-Cl stretching at 550–600 cm1^{-1} and aromatic C-H bending at 800–850 cm1^{-1}.

Computational Modeling

Density Functional Theory (DFT) simulations predict the compound’s regioselectivity in cross-coupling reactions. The chlorine atom stabilizes transition states via σ-hole interactions, favoring para-substitution in Suzuki-Miyaura reactions.

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